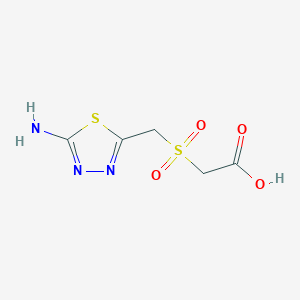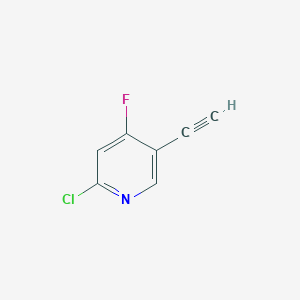![molecular formula C18H19N3O2S2 B15218732 4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide CAS No. 487024-41-9](/img/structure/B15218732.png)
4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethylthio group, an ethoxy group, and a phthalazinyl group attached to a benzenesulfinamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfinamide with 2-(ethylthio)ethanol under basic conditions to form the ethylthioethoxy derivative. This intermediate is then reacted with phthalazine-6-amine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(2-(Methylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide
- 4-(2-(Ethylthio)ethoxy)-N-(quinolin-6-yl)benzenesulfinamide
- 4-(2-(Ethylthio)ethoxy)-N-(pyridin-6-yl)benzenesulfinamide
Uniqueness
4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phthalazinyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
特性
CAS番号 |
487024-41-9 |
|---|---|
分子式 |
C18H19N3O2S2 |
分子量 |
373.5 g/mol |
IUPAC名 |
4-(2-ethylsulfanylethoxy)-N-phthalazin-6-ylbenzenesulfinamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-2-24-10-9-23-17-5-7-18(8-6-17)25(22)21-16-4-3-14-12-19-20-13-15(14)11-16/h3-8,11-13,21H,2,9-10H2,1H3 |
InChIキー |
HQUYEQHDRFNQCY-UHFFFAOYSA-N |
正規SMILES |
CCSCCOC1=CC=C(C=C1)S(=O)NC2=CC3=CN=NC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
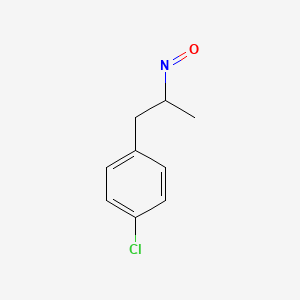
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
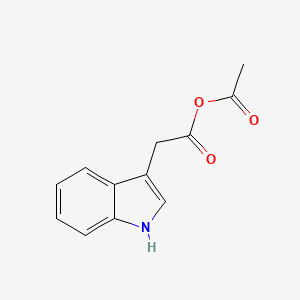
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
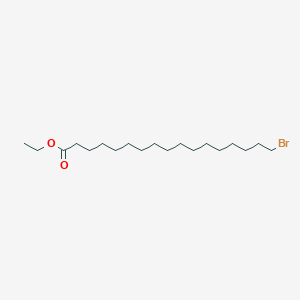
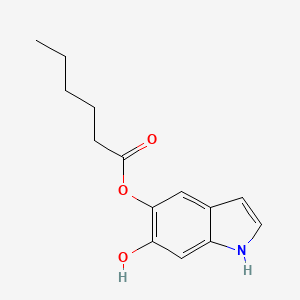
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

